4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide
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Overview
Description
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide is an aromatic compound with a complex structure that includes bromine, fluorine, and nitro functional groups
Mechanism of Action
Target of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide involves a free radical reaction. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH) .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that the compound can form an intramolecular n-h…o hydrogen bond in each molecule .
Action Environment
It’s known that the molecules are linked by weak c-h…o interactions; halogen-halogen interactions are also observed .
Preparation Methods
The synthesis of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic aromatic substitution reaction of 4-bromo-2-fluorobenzonitrile with 4-nitroaniline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and fluoro.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.
Scientific Research Applications
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Comparison with Similar Compounds
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide can be compared with other similar compounds such as:
4-bromo-2-fluoro-N-(4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group, which affects its reactivity and biological activity.
4-bromo-2-fluoro-N-(4-methylphenyl)benzamide: Contains a methyl group instead of a nitro group, leading to different chemical properties and applications.
4-bromo-2-fluoro-N-(4-hydroxyphenyl)benzamide: The presence of a hydroxy group influences its solubility and reactivity compared to the nitro derivative.
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O3/c14-8-1-6-11(12(15)7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFBPSJIOVSKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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